3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one

Medicinal chemistry Kinase inhibitor design Covalent inhibitor electrophilicity

The compound 3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one (CAS 62329-51-5; molecular formula C11H6N4O4S2) is a fully heterocyclic hybrid scaffold combining a 2-thioxothiazolidin-4-one (rhodanine) core linked directly to a 5-(4-nitrophenyl)-1,3,4-oxadiazole moiety. It is cataloged in the ZINC database (ZINC4755272) and is commercially available from screening-compound suppliers.

Molecular Formula C11H6N4O4S2
Molecular Weight 322.3 g/mol
CAS No. 62329-51-5
Cat. No. B12921784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one
CAS62329-51-5
Molecular FormulaC11H6N4O4S2
Molecular Weight322.3 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=S)S1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C11H6N4O4S2/c16-8-5-21-11(20)14(8)10-13-12-9(19-10)6-1-3-7(4-2-6)15(17)18/h1-4H,5H2
InChIKeyJYTXSMWAMQOTAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

62329-51-5: Core Structure and Procurement Identity of a 2-Thioxo-1,3-thiazolidin-4-one–Oxadiazole Hybrid


The compound 3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one (CAS 62329-51-5; molecular formula C11H6N4O4S2) is a fully heterocyclic hybrid scaffold combining a 2-thioxothiazolidin-4-one (rhodanine) core linked directly to a 5-(4-nitrophenyl)-1,3,4-oxadiazole moiety [1]. It is cataloged in the ZINC database (ZINC4755272) and is commercially available from screening-compound suppliers [2]. The molecule features zero sp3-hybridized carbons and a topological polar surface area (tPSA) of 118 Ų, with a calculated logP of approximately 1.64 [2]. No ChEMBL bioactivity data has been reported for this specific compound [2].

Why 62329-51-5 Cannot Be Replaced by Common 5-Phenyl-Oxadiazole or 2-Oxo-Thiazolidinone Analogs


Closest structural analogs—such as 2-oxo-thiazolidin-4-one derivatives with identical oxadiazole linkage (e.g., 2-(4-chlorophenyl)-3-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)thiazolidin-4-one) [1] or 2-thioxo analogs bearing a simple phenyl in place of the 4-nitrophenyl group—differ in at least two critical pharmacophoric features. The 2-thioxo sulfur atom alters hydrogen-bonding capacity, polarizability, and metabolic stability relative to a 2-oxo group, while the 4-nitro substituent on the phenyl ring introduces a strong electron-withdrawing effect that modulates the oxadiazole's electronic character and the molecule's overall reduction potential [1]. Generic substitution therefore risks loss of the specific electronic and steric profile required for target engagement in assays where the nitroaryl-thioxo combination is essential.

Quantitative Differentiation Evidence: 62329-51-5 versus Closest Structural Comparators


Thioxo versus Oxo at Position 2: Impact on Electrophilicity and Hydrogen-Bonding Capacity

The target compound features a C=S group at position 2 of the thiazolidinone ring, whereas the most directly comparable published series carry a C=O at the same position [1]. In 2-thioxothiazolidin-4-one (rhodanine) systems, the C=S bond is significantly more polarizable than C=O, with the sulfur atom acting as a stronger hydrogen-bond acceptor and conferring higher electrophilicity at the exocyclic carbon, which can facilitate covalent engagement with catalytic cysteine residues in kinase and protease targets [2]. Although direct assay data for 62329-51-5 are absent, this fundamental electronic difference is established across multiple thiazolidinone chemotypes and constitutes a class-level differentiation factor.

Medicinal chemistry Kinase inhibitor design Covalent inhibitor electrophilicity

4-Nitrophenyl versus 4-Halophenyl Substituent: Electronic Effect on the Oxadiazole Core and Bioactivity Potential

In the published series of 2-substituted-3-(5-substituted-1,3,4-oxadiazol-2-yl)thiazolidin-4-ones, SAR analysis demonstrated that electron-withdrawing groups (Cl and NO₂) at the para position of the 5-phenyl ring on the oxadiazole conferred moderate to promising antimicrobial potential, while para-halogen and para-hydroxy derivatives showed remarkable anticancer activity against MCF-7 cells [1]. The nitro group is a stronger electron-withdrawing substituent (Hammett σₚ = 0.78) than chlorine (σₚ = 0.23), and this difference alters the electron density of the oxadiazole ring, which in turn modulates π-stacking interactions and metabolic reduction susceptibility [1]. The target compound 62329-51-5 bears the para-NO₂ group, placing it in the higher electron-withdrawal category.

Anticancer SAR Electron-withdrawing group Oxadiazole bioisostere design

Direct Oxadiazole–Thiazolidinone Linkage versus Methylene-Bridged Analogs: Conformational and Metabolic Stability Implications

The target compound links the oxadiazole C2 directly to the thiazolidinone N3, whereas a closely related series—3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-2-thioxothiazolidin-4-one derivatives—interposes a methylene spacer [1]. The direct linkage eliminates a rotatable bond, reducing the number of rotatable bonds to 1 (versus 2 in the methylene-bridged series) and lowering the conformational entropy penalty upon target binding [2]. It also removes a potential site for oxidative metabolism (benzylic methylene oxidation), which could result in improved metabolic stability in hepatic microsome assays [3].

Scaffold rigidity Metabolic stability Linker design

Synthetic Tractability and Commercial Availability of the Pure 2-Thioxo-4-Nitrophenyl Chemotype

The compound is commercially available in stock from multiple suppliers (e.g., ZINC In-Stock status since 2015), with a recorded molecular weight of 322.3 g/mol and a purity level suitable for screening [1]. In contrast, many 2-substituted-3-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)thiazolidin-4-one analogs from the published anticancer series required custom synthesis with variable yields (37–58%) and melting points spanning 165–201 °C [2]. Direct procurement of 62329-51-5 bypasses the 3–6 week custom-synthesis lead time and yield uncertainty reported for close analogs.

Chemical procurement Synthetic accessibility Screening library diversity

Target Application Scenarios for 62329-51-5 Based on Structural Differentiation


Covalent Inhibitor Fragment Screening Against Cysteine-Dependent Kinases or Proteases

The 2-thioxo group in 62329-51-5 is a known electrophilic warhead in rhodanine-based covalent inhibitors. Procurement of this specific compound enables fragment-based or direct screening against kinase targets (e.g., PIM kinases, where 2-thioxothiazolidin-4-one derivatives have shown single-digit nanomolar IC50 values in class-level studies [1]) as well as cysteine proteases. The 4-nitrophenyl substituent provides a strong chromophore that can facilitate LC-MS detection and quantification in biochemical assays [2].

Negative Control or Orthogonal Chemotype in Oxadiazole-Thiazolidinone SAR Campaigns

Because the published anticancer and antimicrobial SAR is largely confined to 2-oxo-thiazolidin-4-one derivatives (IC50 range 1–7 µM against cancer cell lines; MIC range 3.58–8.74 µM against microbes) [3], 62329-51-5 serves as an orthogonal 2-thioxo chemotype. Including it in a screening panel can help deconvolute whether observed activity is thiazolidinone-carbonyl-dependent or can be recapitulated with the thioxo analog, thus guiding lead optimization away from metabolically labile carbonyls.

Building Block for Diversity-Oriented Synthesis of 2-Thioxothiazolidin-4-one Libraries

The direct oxadiazole–thiazolidinone linkage, combined with the 4-nitrophenyl handle, makes 62329-51-5 a suitable starting material for further derivatization (e.g., Knoevenagel condensation at the 5-position of the thiazolidinone ring) to generate focused libraries for antimicrobial or antioxidant screening [3]. The in-stock commercial availability reduces synthetic burden for library production compared to de novo synthesis of the core.

Computational Docking and Pharmacophore Model Validation

With a tPSA of 118 Ų, 7 H-bond acceptors, and a logP of ~1.64 [4], 62329-51-5 occupies a favorable region of drug-like chemical space for oral bioavailability. Its rigid, planar architecture (zero sp3 carbons) [4] makes it an excellent test ligand for docking studies where scaffold rigidity reduces conformational sampling noise, enabling cleaner validation of docking poses against targets that prefer flat, aromatic ligands (e.g., kinase ATP-binding sites).

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